Bienvenue dans la boutique en ligne BenchChem!

5-(Benzyloxy)-2-[4-(2-methoxyphenyl)-1,2-oxazol-5-yl]phenol

osteoporosis osteoblast differentiation cytotoxicity profiling

Obtain 5-(Benzyloxy)-2-[4-(2-methoxyphenyl)-1,2-oxazol-5-yl]phenol (CAS 879579-56-3), a critical 4,5-diarylisoxazole probe for anti-osteoporotic & anticancer SAR. Its 5-benzyloxy motif provides distinct steric bulk, lipophilicity, & π-stacking vs. smaller alkoxy analogs, directly impacting cytotoxicity-to-mineralization ratios in hADSC assays. Pair with the 3-methyl analog (CAS 903870-81-5) for matched molecular pair analysis to quantify steric effects on target binding. Designed for research use only at ≥95% purity.

Molecular Formula C23H19NO4
Molecular Weight 373.4 g/mol
Cat. No. B7760183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Benzyloxy)-2-[4-(2-methoxyphenyl)-1,2-oxazol-5-yl]phenol
Molecular FormulaC23H19NO4
Molecular Weight373.4 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1C2=C(ON=C2)C3=C(C=C(C=C3)OCC4=CC=CC=C4)O
InChIInChI=1S/C23H19NO4/c1-26-22-10-6-5-9-18(22)20-14-24-28-23(20)19-12-11-17(13-21(19)25)27-15-16-7-3-2-4-8-16/h2-14,25H,15H2,1H3
InChIKeyRBQYKBXQFHGRMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Benzyloxy)-2-[4-(2-methoxyphenyl)-1,2-oxazol-5-yl]phenol – Structural Identity, Physicochemical Profile, and Procurement Baseline


5-(Benzyloxy)-2-[4-(2-methoxyphenyl)-1,2-oxazol-5-yl]phenol (CAS 879579-56-3) is a synthetic 4,5-diarylisoxazole derivative with the molecular formula C₂₃H₁₉NO₄ and a molecular weight of 373.4 g/mol . The compound features a 5-(benzyloxy)-2-hydroxyphenyl scaffold linked at the 5-position of a 4-(2-methoxyphenyl)-substituted isoxazole ring. This substitution pattern distinguishes it from other 4,5-diarylisoxazole analogs that bear alkoxy groups at alternative positions or carry additional ring substituents. The compound is primarily offered by chemical suppliers at ≥95% purity for research use only . Its structural class—4,5-diarylisoxazoles—has been investigated for anti-osteoporotic, anticancer, and anti-inflammatory activities, though activity data specific to this exact compound remain scarce in the open literature [1].

Why 5-(Benzyloxy)-2-[4-(2-methoxyphenyl)-1,2-oxazol-5-yl]phenol Cannot Be Casually Substituted by In-Class Isoxazole Analogs


4,5-Diarylisoxazole derivatives are not pharmacologically interchangeable despite sharing a common heterocyclic core. Published structure-activity relationship (SAR) studies on this scaffold demonstrate that the nature and position of the alkoxy substituent on the 2-hydroxyphenyl ring profoundly affect both target potency and cytotoxicity [1]. For example, replacing a 5-isopropoxy group with aminoalkoxy chains in the 4,5-diphenylisoxazole series reduced cytotoxicity from 68% to near-background levels while retaining osteogenic activity [2]. The benzyloxy substituent present in the target compound introduces distinct steric bulk, lipophilicity, and π-stacking potential compared to smaller alkoxy (e.g., isopropoxy, methoxy) or alkenyloxy (e.g., 2-methylallyloxy) congeners, which can alter target binding, metabolic stability, and off-target profiles [3]. Consequently, generic substitution with a nominally similar 4,5-diarylisoxazole without the precise 5-benzyloxy-2-hydroxyphenyl motif risks losing the specific pharmacological or physicochemical properties for which this compound was selected.

Quantitative Differentiation Evidence for 5-(Benzyloxy)-2-[4-(2-methoxyphenyl)-1,2-oxazol-5-yl]phenol Relative to Structural Analogs


Cytotoxicity-To-Activity Window: 5-Benzyloxy vs. 5-Isopropoxy Substitution in the 4,5-Diphenylisoxazole Series

In the 4,5-diphenylisoxazole anti-osteoporotic series, the 5-isopropoxy analog (compound 3: 5-isopropoxy-2-[4-(4-methoxyphenyl)isoxazol-5-yl]phenol) exhibited 2.8-fold greater osteoblast mineralization activity than Ipriflavone (277% vs. baseline) but this was accompanied by 68% cytotoxicity and only 6% cell viability, severely limiting its therapeutic window [1]. This cytotoxicity was attributed to the nature of the 5-alkoxy substituent. Subsequent SAR optimization replaced the isopropoxy group with aminoalkoxy chains (compound 7a), reducing cytotoxicity to near-zero while retaining ~2-fold mineralization activity (194%) and restoring cell viability to 71% (vs. 77% for Ipriflavone) [1]. The target compound bears a 5-benzyloxy substituent, which is sterically and electronically distinct from both the toxic isopropoxy and the optimized aminoalkoxy motifs. Its cytotoxicity-to-activity profile therefore cannot be inferred from these analogs and requires independent characterization—making it a distinct procurement entity for SAR exploration.

osteoporosis osteoblast differentiation cytotoxicity profiling

Anticancer Activity of Benzyloxy-Methoxyphenyl Isoxazole Motif: Proliferation Inhibition in Triple-Negative Breast Cancer Cells

A closely related benzyloxy-methoxyphenyl-isoxazole hybrid, compound 7e [3-(1-((3-(3-(benzyloxy)-4-methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)piperidine-4-yl)-6-fluorobenzo[d]isoxazole], demonstrated an average IC₅₀ of 50.36 ± 1.7 µM in MTT assays against MDA-MB-231 triple-negative breast cancer cells and induced 81.3% cell death [1]. Compound 7e also achieved 60–70% inhibition of recombinant MTA1-induced proliferation and cell migration in the same cell line [1]. The target compound shares the critical 3-(benzyloxy)-4-methoxyphenyl pharmacophore present in 7e but lacks the piperidine-benzoisoxazole extension. This structural simplification may alter potency, selectivity, and physicochemical properties relative to 7e, positioning the target compound as a minimalist scaffold for deconvolution of the pharmacophore contributions.

anticancer breast cancer MTA1 inhibition benzyloxy-isoxazole

CFTR Activation Potential: Differentiation Between 3-Benzyloxyphenyl and 5-Benzyloxy-2-hydroxyphenyl Isoxazole Regioisomers

A series of 3-(2-benzyloxyphenyl)isoxazoles and isoxazolines were identified as activators of the cystic fibrosis transmembrane conductance regulator (CFTR), with the best compounds stimulating CFTR-dependent chloride transport at half-maximal effective concentrations in the 20–50 µM range in a fluorescence cell-based halide transport assay [1]. In these compounds, the benzyloxyphenyl moiety is attached at the 3-position of the isoxazole ring, whereas the target compound places a 4-(2-methoxyphenyl) substituent at the 4-position and a 5-benzyloxy-2-hydroxyphenyl group at the 5-position. This regioisomeric difference fundamentally alters the spatial orientation of the benzyloxy pharmacophore relative to the isoxazole core and introduces an additional hydrogen-bond-donating phenolic –OH group absent in the 3-(2-benzyloxyphenyl) series [1].

CFTR activation cystic fibrosis chloride transport isoxazole regioisomerism

Methyl-Substituted Isoxazole Analog as a Direct Comparator for Evaluating Steric Effects on Target Binding

The closest cataloged structural analog to the target compound is 5-(Benzyloxy)-2-[4-(2-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenol (CAS 903870-81-5; MW 387.4 g/mol), which differs only by the addition of a methyl group at the 3-position of the isoxazole ring . This minor structural modification increases the molecular weight by 14 Da and introduces steric bulk adjacent to the 4-(2-methoxyphenyl) substituent. In related 4,5-diarylisoxazole series, 3-position substitution has been shown to modulate both potency and selectivity by altering the dihedral angle between the isoxazole and the adjacent aryl rings, thereby affecting π-stacking and hydrogen-bonding geometries with biological targets [1]. The target compound (lacking the 3-methyl group) and the 3-methyl analog together constitute a minimal matched molecular pair for probing the steric and conformational requirements of the binding site.

SAR 3-methylisoxazole steric hindrance binding affinity

Recommended Research Application Scenarios for 5-(Benzyloxy)-2-[4-(2-methoxyphenyl)-1,2-oxazol-5-yl]phenol Based on Available Evidence


Osteoporosis Drug Discovery: SAR Exploration of the 5-Alkoxy Substituent Cytotoxicity-Activity Window

Deploy the target compound as the 5-benzyloxy representative in a systematic SAR matrix of 4,5-diphenylisoxazole derivatives for anti-osteoporotic drug discovery. Published data demonstrate that the 5-alkoxy substituent is the dominant determinant of cytotoxicity in this series, with the 5-isopropoxy analog showing 68% cytotoxicity (6% cell viability) despite 277% mineralization activity [1]. By testing the 5-benzyloxy analog alongside the 5-isopropoxy and aminoalkoxy variants in hADSC osteogenic differentiation and LDH cytotoxicity assays, researchers can determine whether the benzyloxy group achieves an intermediate or superior cytotoxicity-to-mineralization ratio [1].

Oncology Pharmacology: Pharmacophore Deconvolution of Benzyloxy-Methoxyphenyl Isoxazole Anticancer Agents

Use the target compound as a minimalist pharmacophore probe to dissect the structural determinants of anticancer activity observed in more complex benzyloxy-methoxyphenyl-isoxazole hybrids such as compound 7e (IC₅₀ = 50.36 µM, 81.3% cell death in MDA-MB-231 cells) [2]. By comparing the antiproliferative activity of the target compound (which lacks the piperidine-benzoisoxazole extension) with that of 7e, researchers can quantify the contribution of the core benzyloxy-methoxyphenyl-isoxazole scaffold versus the extended moiety to potency, MTA1 inhibition, and anti-angiogenic effects [2].

CFTR Modulator Chemistry: Probing the Impact of Isoxazole Regioisomerism on Chloride Channel Activation

Employ the 4,5-diarylisoxazole scaffold of the target compound as a regioisomeric alternative to the 3-(2-benzyloxyphenyl)isoxazole CFTR activator series (EC₅₀ = 20–50 µM) [3]. The shift of the benzyloxy-bearing aryl group from the 3-position to the 5-position of the isoxazole, combined with the addition of a hydrogen-bond-donating phenolic –OH, provides a structurally orthogonal starting point for developing CFTR modulators with potentially distinct activation kinetics, selectivity, and mutant-CFTR correction profiles [3].

Matched Molecular Pair Analysis: 3-Methyl vs. 3-H Isoxazole Steric Effects on Target Engagement

Procure the target compound (CAS 879579-56-3) together with its 3-methyl analog (CAS 903870-81-5) to establish a minimal matched molecular pair for quantifying the impact of 3-position steric bulk on biological activity . The 14 Da molecular weight difference and associated conformational restriction introduced by the 3-methyl group represent one of the cleanest possible SAR perturbations in this chemical series. Parallel testing in any biological assay of interest (e.g., kinase inhibition, GPCR modulation, cytotoxicity profiling) yields direct, interpretable structure-activity information with minimal confounding variables [4].

Quote Request

Request a Quote for 5-(Benzyloxy)-2-[4-(2-methoxyphenyl)-1,2-oxazol-5-yl]phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.